molecular formula C21H23N3O5 B2990497 2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide CAS No. 2380042-49-7

2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide

Cat. No.: B2990497
CAS No.: 2380042-49-7
M. Wt: 397.431
InChI Key: RAPYYBCSDNTIHN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a morpholin-4-ylmethyl group, and a benzoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 3-Methoxyphenoxyacetic Acid: This involves the reaction of 3-methoxyphenol with chloroacetic acid in the presence of a base.

    Synthesis of Benzoxazole Intermediate: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves the coupling of the benzoxazole intermediate with 3-methoxyphenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenoxy or 3-carbonylphenoxy derivatives.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as reduced proliferation or increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-26-16-3-2-4-17(12-16)28-14-21(25)22-15-5-6-20-18(11-15)19(23-29-20)13-24-7-9-27-10-8-24/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPYYBCSDNTIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)ON=C3CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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